A Technical Guide to the Synthesis and Formation Pathways of 3-Keto-7-Carbofuran Phenol
A Technical Guide to the Synthesis and Formation Pathways of 3-Keto-7-Carbofuran Phenol
An in-depth technical guide by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the formation pathways of 3-keto-7-carbofuran phenol, a significant and toxic metabolite of the N-methylcarbamate pesticide, carbofuran. Primarily formed through metabolic and environmental degradation, the synthesis of this compound is of critical interest to toxicologists, environmental scientists, and regulatory bodies for its role in the overall toxicity profile of carbofuran exposure. This document delineates the principal biochemical routes leading to its formation, including oxidative and hydrolytic transformations of the parent compound. Furthermore, it explores potential chemical synthesis strategies for obtaining analytical standards, leveraging established methodologies for the synthesis of the core precursor, carbofuran phenol, and related heterocyclic structures. Detailed experimental protocols, process diagrams, and a thorough review of the underlying chemical principles are provided to support researchers in this field.
Introduction: Chemical Identity and Significance
Nomenclature and Structure
3-Keto-7-carbofuran phenol, also known as carbofuranphenol-3-keto, is a key transformation product of carbofuran.[1] Structurally, it is a benzofuranone derivative. The formation of this metabolite involves two primary transformations of the parent carbofuran molecule: oxidation at the 3-position of the dihydrofuran ring and hydrolysis of the methylcarbamate ester linkage at the 7-position of the aromatic ring. These transformations result in a molecule that is more polar than carbofuran but retains significant toxicity.[2]
Toxicological and Environmental Relevance
Carbofuran is a broad-spectrum insecticide and nematicide known for its high toxicity to a wide range of organisms, including mammals, birds, and aquatic life, primarily through the inhibition of acetylcholinesterase.[2][3] Its metabolites, such as 3-hydroxycarbofuran and 3-ketocarbofuran, are often as toxic as the parent compound.[2] The subsequent formation of 3-keto-7-carbofuran phenol is a critical step in the degradation cascade. Understanding the pathways of its formation is essential for assessing the long-term environmental fate and toxicological risk associated with carbofuran use. This metabolite has been detected in various environmental matrices, including soil and water, as well as in biological tissues, highlighting its environmental persistence and relevance.[1][4]
Metabolic and Degradative Formation Pathways
The primary routes to the formation of 3-keto-7-carbofuran phenol are not through direct chemical synthesis but rather through the metabolic breakdown of carbofuran in biological systems (e.g., liver microsomes) and degradation in the environment.[1] These pathways involve a sequence of enzymatic and chemical reactions.
Pathway 1: Oxidation Followed by Hydrolysis (Primary Route)
This is considered the principal metabolic pathway.[1] It proceeds through a series of oxidative steps catalyzed by enzymes, such as cytochrome P450 monooxygenases, followed by the cleavage of the carbamate bond.
-
Step 1: Hydroxylation to 3-Hydroxycarbofuran: The initial and major metabolic step is the hydroxylation of carbofuran at the 3-position of the furan ring, yielding 3-hydroxycarbofuran. This reaction is mediated by oxidase enzymes.[1]
-
Step 2: Oxidation to 3-Ketocarbofuran: The newly introduced hydroxyl group is rapidly oxidized to a ketone, forming 3-ketocarbofuran. This metabolite is notably as toxic as the parent carbofuran.[2]
-
Step 3: Hydrolysis to 3-Keto-7-Carbofuran Phenol: The final step involves the hydrolysis of the N-methylcarbamate ester linkage on the aromatic ring of 3-ketocarbofuran. This cleavage, likely mediated by esterase enzymes, removes the methyl isocyanate group and exposes the phenolic hydroxyl group, yielding the final product, 3-keto-7-carbofuran phenol.[1]
Pathway 2: Hydrolysis Followed by Oxidation (Alternative Route)
An alternative, though less common, pathway involves the initial hydrolysis of the carbamate bond, followed by oxidation of the resulting phenolic compound.[1]
-
Step 1: Hydrolysis to Carbofuran Phenol: Carbofuran can first undergo hydrolysis to form carbofuran phenol (2,3-dihydro-2,2-dimethyl-7-benzofuranol).[1][3] This reaction cleaves the carbamate ester, significantly reducing the compound's anticholinesterase activity.
-
Step 2: Oxidation to 3-Keto-7-Carbofuran Phenol: The resulting carbofuran phenol is then oxidized at the 3-position of the dihydrofuran ring to yield the final product.
Visualization of Degradation Pathways
The following diagram illustrates the interconnected metabolic and degradative pathways leading from the parent compound, carbofuran, to 3-keto-7-carbofuran phenol.
Synthesis of the Key Precursor: Carbofuran Phenol
The most efficient documented syntheses of carbofuran phenol avoid multi-step procedures starting from substituted phenols and instead utilize a Claisen rearrangement approach starting from relatively inexpensive materials. [5][6]
This pathway is advantageous as it constructs the core benzofuran structure efficiently. The process begins with the alkylation of 1,2-cyclohexanedione with a β-methallyl compound. The subsequent thermal Claisen rearrangement, followed by aromatization (often facilitated by a dehydrogenating agent like sulfur), leads directly to the carbofuran phenol skeleton. This circumvents more complex routes that require functional group manipulations on a pre-formed aromatic ring. [5]
This protocol is adapted from methodologies described in patent literature. [5][6] Materials:
-
1,2-Cyclohexanedione
-
β-methallyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
Acetone, anhydrous
-
Sulfur powder
-
Standard laboratory glassware for reflux and inert atmosphere reactions
Procedure:
-
Alkylation: To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 1,2-cyclohexanedione, anhydrous acetone, anhydrous potassium carbonate, and potassium iodide.
-
Causality: Potassium carbonate acts as the base to facilitate the O-alkylation of the enol form of 1,2-cyclohexanedione. Potassium iodide serves as a catalyst to promote the substitution reaction with β-methallyl chloride.
-
-
Stir the mixture and add β-methallyl chloride dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude intermediate, 2-(β-methallyloxy)-2-cyclohexen-1-one.
-
Claisen Rearrangement & Aromatization: Place the crude intermediate in a high-temperature reaction vessel under a nitrogen blanket.
-
Heat the mixture to approximately 150°C for 5-6 hours to induce the Claisen rearrangement.
-
Add sulfur powder to the reaction mixture.
-
Causality: Sulfur acts as a dehydrogenating agent at high temperatures, facilitating the aromatization of the rearranged cyclohexene ring to form the stable phenolic ring.
-
-
Increase the temperature to 185-205°C and maintain for an additional 5 hours.
-
Cool the mixture to room temperature. The resulting crude product is carbofuran phenol.
-
Purification: The crude carbofuran phenol can be purified by vacuum distillation or column chromatography.
Proposed Oxidation of Carbofuran Phenol
With carbofuran phenol in hand, the final step is the selective oxidation of the C-H bond at the 3-position of the dihydrofuran ring. This is a benzylic ether position, making it susceptible to oxidation.
The choice of oxidant is critical to avoid over-oxidation or cleavage of the aromatic ring. Potential candidates include:
-
Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are known for oxidizing alcohols to ketones and can also oxidize activated C-H bonds under specific conditions.
-
Manganese dioxide (MnO₂): This is a classic reagent for the selective oxidation of allylic and benzylic alcohols and could potentially be effective for this benzylic ether position.
-
N-Bromosuccinimide (NBS): NBS can be used for benzylic bromination, followed by hydrolysis to an alcohol and subsequent oxidation. This multi-step variant offers an alternative route.
Materials:
-
Carbofuran phenol (from Protocol 1)
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite or silica gel for filtration
Procedure:
-
Dissolve the purified carbofuran phenol in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add a significant excess (e.g., 10-20 molar equivalents) of activated manganese dioxide to the solution.
-
Causality: MnO₂ is a heterogeneous oxidant, and the reaction occurs on its surface. A large excess is required to drive the reaction to completion.
-
-
Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the manganese dioxide solids. Wash the filter pad thoroughly with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-keto-7-carbofuran phenol.
-
Purification: The final product can be purified using column chromatography on silica gel.
Data Summary and Characterization
Physicochemical Data Comparison
The following table summarizes key properties of carbofuran and its primary precursor, carbofuran phenol. Data for the final target compound is less available and would be determined upon successful synthesis and characterization.
| Property | Carbofuran | Carbofuran Phenol | 3-Keto-7-Carbofuran Phenol |
| IUPAC Name | (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) N-methylcarbamate [7] | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | 7-hydroxy-2,2-dimethyl-1-benzofuran-3(2H)-one |
| Molecular Formula | C₁₂H₁₅NO₃ [7] | C₁₀H₁₂O₂ | C₁₀H₁₀O₃ |
| Molecular Weight | 221.25 g/mol [7] | 164.20 g/mol | 178.18 g/mol |
| Appearance | White crystalline solid [7] | Solid (Expected) | Solid (Expected) |
Analytical Characterization
The identification and characterization of carbofuran and its metabolites, including 3-keto-7-carbofuran phenol, are typically performed using chromatographic and mass spectrometric techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying these compounds. Under Electron Ionization (EI), carbofuran phenol typically shows a strong molecular ion peak ([M]⁺•) at m/z 164, while carbofuran shows a less abundant molecular ion at m/z 221. [3][4]The synthesized 3-keto-7-carbofuran phenol would be expected to have its own characteristic fragmentation pattern, allowing for unambiguous identification.
Conclusion
The formation of 3-keto-7-carbofuran phenol is a crucial aspect of the environmental fate and toxicology of the pesticide carbofuran. While its primary origin is through metabolic and degradative pathways, the ability to perform a targeted chemical synthesis is essential for creating the analytical standards needed for its detection and study. This guide has detailed the well-understood biological formation routes and proposed a viable, multi-step chemical synthesis strategy centered on the Claisen rearrangement of a cyclohexanedione derivative to form the key carbofuran phenol intermediate, followed by a selective oxidation. The provided protocols and mechanistic insights serve as a foundational resource for researchers engaged in the synthesis, analysis, and toxicological assessment of carbofuran and its transformation products.
References
-
Pertanika Journal. (2023). Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Carbofuran. Retrieved from [Link]
- Google Patents. (1983). EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate.
- Google Patents. (1984). US4463184A - Process for the preparation of carbofuran.
-
ResearchGate. (2008). Reaction mechanism of carbofuran with derivatising reagents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of carbofuran. Retrieved from [Link]
-
Journal of Forensic Science & Criminal Investigation. (2020). Detection and mass spectral characterization of carbofuran and its degradation product. Retrieved from [Link]
-
ResearchGate. (2021). Relationship between the carbofuran phenol monooxygenase activity and.... Retrieved from [Link]
-
NPAA. (2014). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
IJRPC. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Retrieved from [Link]
-
Semantic Scholar. (2002). Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones. Retrieved from [Link]
-
ResearchGate. (2005). An efficient synthesis of 4-chromanones. Retrieved from [Link]
-
ACS Publications. (2000). Characterization of a Carbofuran-Contaminated Site in the Hawaiian Islands National Wildlife Refuge. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 3. sciresjournals.com [sciresjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]
- 6. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]
- 7. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]
